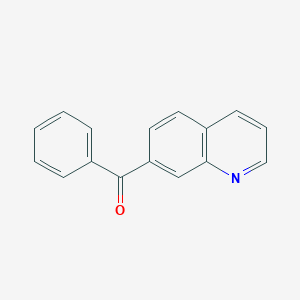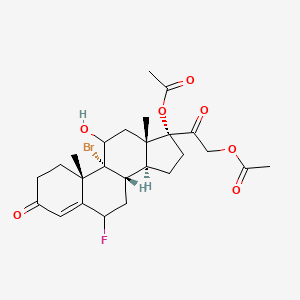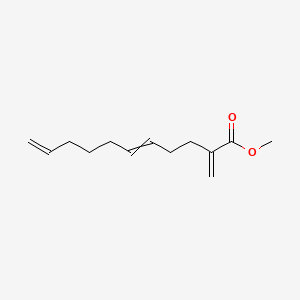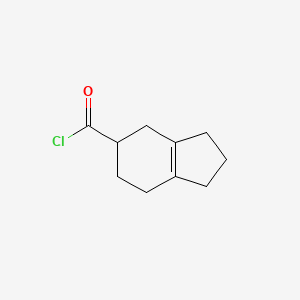
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C_9H_13ClO. It is a derivative of hexahydroindene, a bicyclic hydrocarbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl_2) or oxalyl chloride (COCl)_2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H14O2+SOCl2→C9H13ClO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents (e.g., LiAlH_4, NaBH_4) in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO_4, CrO_3) in acidic or basic media.
Major Products Formed
Amides, Esters, Thioesters: Formed via substitution reactions.
Alcohols: Formed via reduction reactions.
Carboxylic Acids: Formed via oxidation reactions.
Aplicaciones Científicas De Investigación
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparación Con Compuestos Similares
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride can be compared with other similar compounds such as:
2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid: The precursor in its synthesis, which lacks the reactive chloride group.
4,5,6,7-Tetrahydroindan: A related bicyclic hydrocarbon with different reactivity due to the absence of functional groups.
Hexahydroindanone: Another derivative with a ketone functional group instead of a carbonyl chloride, leading to different reactivity and applications.
The uniqueness of this compound lies in its reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
75412-82-7 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexahydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h9H,1-6H2 |
Clave InChI |
HRWRMVPOGUKADR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)CC(CC2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


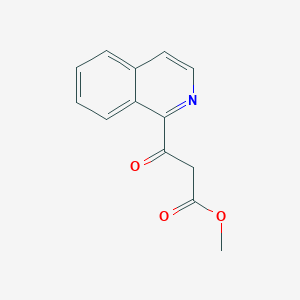

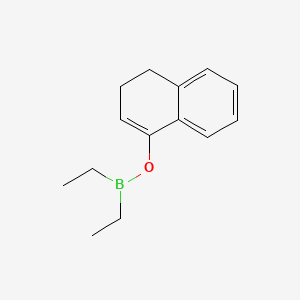
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)

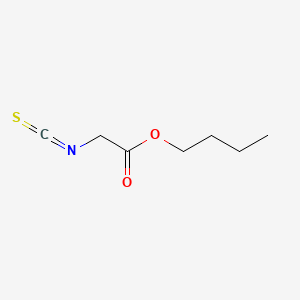

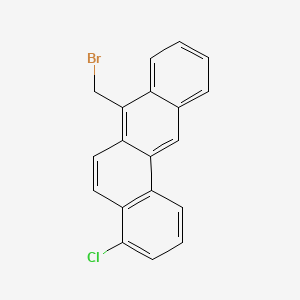
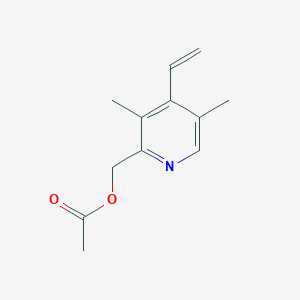
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
